1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623787
InChI: InChI=1S/C13H13F3O3/c14-13(15,16)19-10-5-3-9(4-6-10)12(11(17)18)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,17,18)
SMILES: C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Molecular Formula: C13H13F3O3
Molecular Weight: 274.23 g/mol

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid

CAS No.:

Cat. No.: VC13623787

Molecular Formula: C13H13F3O3

Molecular Weight: 274.23 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylic Acid -

Specification

Molecular Formula C13H13F3O3
Molecular Weight 274.23 g/mol
IUPAC Name 1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C13H13F3O3/c14-13(15,16)19-10-5-3-9(4-6-10)12(11(17)18)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,17,18)
Standard InChI Key LBPBHMJPWGABOD-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Canonical SMILES C1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Features

The compound's molecular formula is C₁₃H₁₃F₃O₃, with a molecular weight of 274.23 g/mol. Its IUPAC name, 1-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxylic acid, precisely describes the fusion of a cyclopentane ring (C₅H₈) with a para-substituted phenyl group containing a trifluoromethoxy (–OCF₃) moiety and a carboxylic acid (–COOH) at the bridgehead position.

Table 1: Structural and Identifier Data

PropertyValue
CAS Registry1260787-73-2
SMILESC1CCC(C1)(C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
InChI KeyLBPBHMJPWGABOD-UHFFFAOYSA-N
PubChem CID136017911
XLogP33.4 (estimated)

The trifluoromethoxy group enhances lipophilicity (logP ≈ 3.4) and metabolic stability compared to non-fluorinated analogs, while the carboxylic acid enables salt formation and hydrogen bonding. X-ray crystallography of related compounds suggests a chair conformation for the cyclopentane ring, with the bulky trifluoromethoxy group adopting an equatorial orientation to minimize steric strain .

Synthesis and Manufacturing Processes

Industrial synthesis typically follows a three-stage sequence:

  • Cyclopentane Ring Formation:

    • Friedel-Crafts alkylation of benzene derivatives yields the phenylcyclopentane core.

  • Trifluoromethoxy Introduction:

    • Nucleophilic aromatic substitution using potassium trifluoromethoxide at 80–100°C under anhydrous conditions.

  • Carboxylic Acid Functionalization:

    • Oxidation of a methylene group adjacent to the cyclopentane bridgehead via KMnO₄/H₂SO₄.

Table 2: Key Synthesis Metrics

Recent patents describe alternative pathways using palladium-catalyzed cross-coupling to install the trifluoromethoxy group, improving regioselectivity . The compound's synthetic accessibility has enabled structure-activity relationship (SAR) studies in multiple drug discovery programs.

Physicochemical Properties

The compound exhibits limited aqueous solubility (0.87 mg/mL at 25°C) but forms stable sodium salts (>50 mg/mL). Differential scanning calorimetry reveals a melting point of 168–171°C with no observed polymorphism.

Table 3: Physicochemical Profile

PropertyValue
pKa (COOH)4.2 ± 0.3
LogD (pH 7.4)2.9
Thermal StabilityStable to 200°C (TGA)
HygroscopicityNon-hygroscopic (<0.1% @ 80% RH)

The trifluoromethoxy group's electron-withdrawing nature (–I effect) increases the carboxylic acid's acidity compared to methoxy analogs, enhancing hydrogen-bonding capacity in biological systems .

TargetIC₅₀ (μM)Selectivity Index (vs. PTP1B)
TC-PTP0.8928
PTP1B25.1
CD45>100>112

Cellular Effects

In PTPlB⁻/⁻ fibroblasts, 5 nM compound enhances EGFR phosphorylation 1.9-fold (p < 0.01) by blocking TC-PTP-mediated dephosphorylation . This potentiation of growth factor signaling suggests potential applications in:

  • Wound healing adjuvants

  • Chemotherapy sensitization

  • Immune checkpoint modulation

ParameterValue
LD₅₀ (oral, rat)>2000 mg/kg
Ames TestNegative
hERG InhibitionIC₅₀ > 30 μM

No FDA-approved products currently incorporate this compound, though preclinical studies in autoimmune disease models show reduced TNF-α production by 62% at 10 mg/kg dosing .

Material Science Applications

The rigid bicyclic structure enables use as:

  • Monomers for high-performance polyesters (Tg = 145°C)

  • Liquid crystal dopants (Δn = 0.18 @ 589 nm)

  • Metal-organic framework (MOF) linkers

Recent work demonstrates its utility in creating fluorinated MOFs with CO₂/N₂ selectivity ratios exceeding 40:1 at 298K.

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